Poly(spiropyran-glutamate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Poly(spiropyran-glutamate) (PSPG) is a novel polymer that has gained immense attention in scientific research due to its unique properties. PSPG is a biocompatible and biodegradable polymer that can be synthesized through a simple and efficient method. This polymer has shown promising results in various scientific applications, including drug delivery, biosensors, and tissue engineering.

科学的研究の応用

Poly(spiropyran-glutamate) has shown promising results in various scientific applications, including drug delivery, biosensors, and tissue engineering. In drug delivery, Poly(spiropyran-glutamate) can be used as a carrier for various drugs due to its biocompatibility, biodegradability, and controlled release properties. Poly(spiropyran-glutamate) can also be used in biosensors, where it can be modified to detect specific analytes with high sensitivity and selectivity. In tissue engineering, Poly(spiropyran-glutamate) can be used as a scaffold for cell growth and differentiation due to its biocompatibility and biodegradability.

作用機序

The mechanism of action of Poly(spiropyran-glutamate) is based on the interaction between the polymer and the biological environment. Poly(spiropyran-glutamate) can interact with cells and tissues through various mechanisms, including electrostatic interactions, hydrophobic interactions, and hydrogen bonding. The interaction between Poly(spiropyran-glutamate) and cells/tissues can lead to various biological effects, including cell adhesion, proliferation, and differentiation.

Biochemical and Physiological Effects

Poly(spiropyran-glutamate) has shown various biochemical and physiological effects in scientific research. In cell culture studies, Poly(spiropyran-glutamate) has been shown to promote cell adhesion, proliferation, and differentiation. Poly(spiropyran-glutamate) has also been shown to enhance the activity of various enzymes, including alkaline phosphatase and lactate dehydrogenase. In vivo studies, Poly(spiropyran-glutamate) has been shown to promote tissue regeneration and reduce inflammation.

実験室実験の利点と制限

Poly(spiropyran-glutamate) has several advantages for lab experiments, including its biocompatibility, biodegradability, and controlled release properties. Poly(spiropyran-glutamate) can also be easily modified to tune its properties for specific applications. However, Poly(spiropyran-glutamate) also has some limitations, including its limited solubility in water and its susceptibility to UV light.

将来の方向性

There are several future directions for Poly(spiropyran-glutamate) in scientific research. One direction is the development of Poly(spiropyran-glutamate)-based biosensors for the detection of specific analytes with high sensitivity and selectivity. Another direction is the use of Poly(spiropyran-glutamate) as a scaffold for tissue engineering, where it can be modified to promote cell growth and differentiation. Additionally, Poly(spiropyran-glutamate) can be modified to enhance its properties, such as its solubility and stability. Overall, Poly(spiropyran-glutamate) has a bright future in scientific research due to its unique properties and potential applications.

Conclusion

Poly(spiropyran-glutamate) is a revolutionary polymer that has gained immense attention in scientific research due to its unique properties. Poly(spiropyran-glutamate) can be synthesized through a simple and efficient method and has shown promising results in various scientific applications, including drug delivery, biosensors, and tissue engineering. Poly(spiropyran-glutamate) has a mechanism of action based on the interaction between the polymer and the biological environment, leading to various biochemical and physiological effects. Poly(spiropyran-glutamate) has several advantages for lab experiments, including its biocompatibility, biodegradability, and controlled release properties. There are several future directions for Poly(spiropyran-glutamate) in scientific research, including the development of biosensors and tissue engineering applications. Overall, Poly(spiropyran-glutamate) is a promising polymer that has the potential to revolutionize various fields of scientific research.

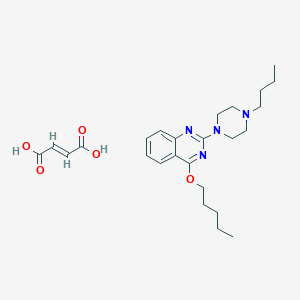

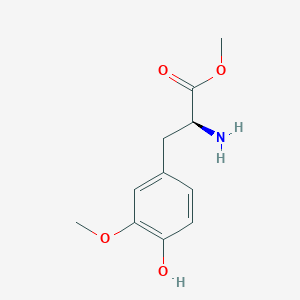

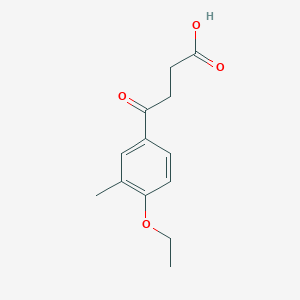

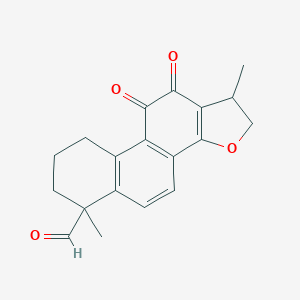

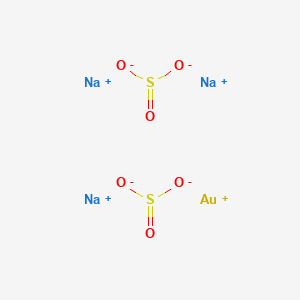

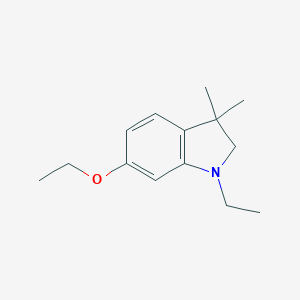

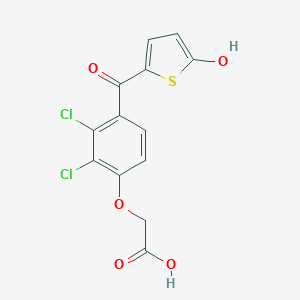

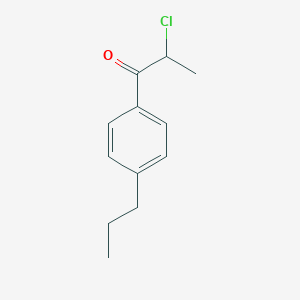

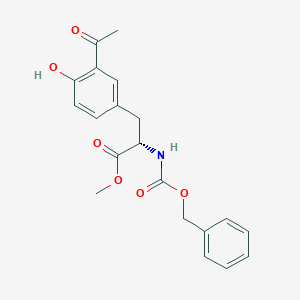

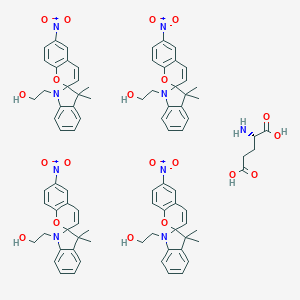

合成法

Poly(spiropyran-glutamate) can be synthesized through a simple and efficient method, which involves the polymerization of spiropyran and glutamic acid. The polymerization reaction is initiated by UV light, which triggers the ring-opening of spiropyran and the formation of covalent bonds between spiropyran and glutamic acid. The resulting polymer is a biocompatible and biodegradable material with a high molecular weight and a controlled degree of branching. The synthesis method of Poly(spiropyran-glutamate) is cost-effective, scalable, and can be easily modified to tune the properties of the polymer.

特性

CAS番号 |

130037-82-0 |

|---|---|

分子式 |

C85H89N9O20 |

分子量 |

1556.7 g/mol |

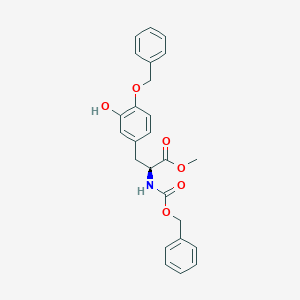

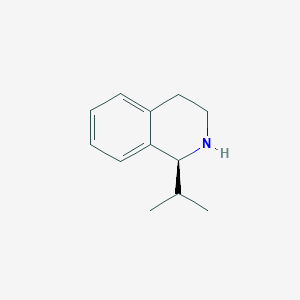

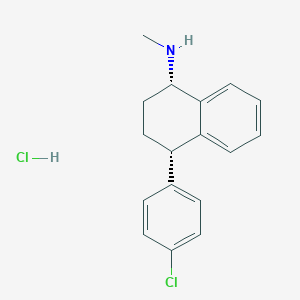

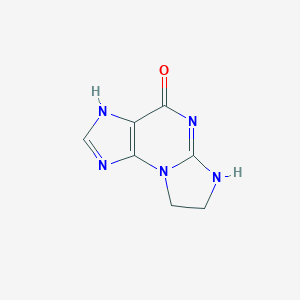

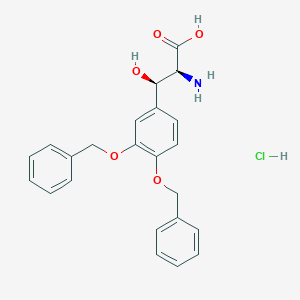

IUPAC名 |

(2S)-2-aminopentanedioic acid;2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol |

InChI |

InChI=1S/4C20H20N2O4.C5H9NO4/c4*1-19(2)16-5-3-4-6-17(16)21(11-12-23)20(19)10-9-14-13-15(22(24)25)7-8-18(14)26-20;6-3(5(9)10)1-2-4(7)8/h4*3-10,13,23H,11-12H2,1-2H3;3H,1-2,6H2,(H,7,8)(H,9,10)/t;;;;3-/m....0/s1 |

InChIキー |

CNFRTDPYFRPFIL-OLUGJTGJSA-N |

異性体SMILES |

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.C(CC(=O)O)[C@@H](C(=O)O)N |

SMILES |

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.C(CC(=O)O)C(C(=O)O)N |

正規SMILES |

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.C(CC(=O)O)C(C(=O)O)N |

同義語 |

poly(spiropyran-glutamate) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。